molecular formula C14H19N5O2 B2361456 N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide CAS No. 1171408-38-0

N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide

Cat. No.: B2361456
CAS No.: 1171408-38-0
M. Wt: 289.339
InChI Key: IQWIJYFYVZUXOQ-UHFFFAOYSA-N
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Description

N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C14H19N5O2 and its molecular weight is 289.339. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

  • Antibacterial and Antiallergic Properties : Research on derivatives of 1,3,4-oxadiazoles and pyrazoles has demonstrated promising antibacterial and antiallergic effects. These compounds have been synthesized and evaluated for their effectiveness against various bacterial strains and allergic reactions, showcasing their potential as therapeutic agents (Palkar et al., 2017), (Huang et al., 1994).

Catalytic and Synthetic Applications

  • Catalysis and Organic Synthesis : Some studies focus on the synthesis of pyrazole and oxadiazole derivatives for catalytic applications, indicating their role in facilitating chemical reactions or as intermediates in the synthesis of more complex molecules. These compounds' unique structural properties make them suitable for various synthetic routes (Ma et al., 2015).

Pharmacological Research

  • Anticancer and Antiepileptic Activity : The structural motifs present in your compound of interest have been explored for their potential anticancer and antiepileptic properties. Some derivatives have shown significant activity against cancer cell lines and in models of epilepsy, suggesting a path for the development of new therapeutic agents (Rajak et al., 2013).

Properties

IUPAC Name

N-[5-(2,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O2/c1-9-8-11(19(2)18-9)13-16-17-14(21-13)15-12(20)10-6-4-3-5-7-10/h8,10H,3-7H2,1-2H3,(H,15,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQWIJYFYVZUXOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C2=NN=C(O2)NC(=O)C3CCCCC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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